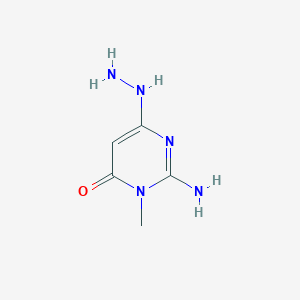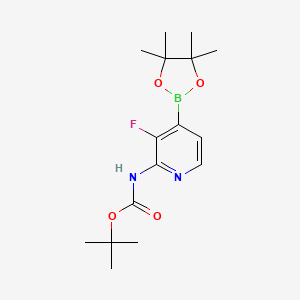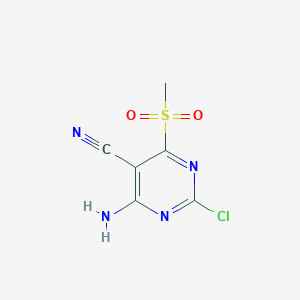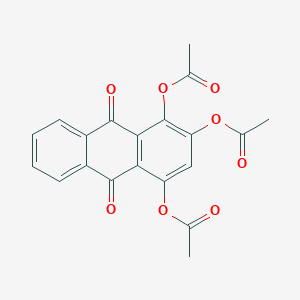![molecular formula C11H9ClN2O B13123478 (6-Chloro-[2,3'-bipyridin]-4-yl)methanol](/img/structure/B13123478.png)
(6-Chloro-[2,3'-bipyridin]-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Chloro-[2,3’-bipyridin]-4-yl)methanol: is a chemical compound that belongs to the class of bipyridines. Bipyridines are organic compounds that consist of two pyridine rings connected by a single bond. The presence of a chlorine atom at the 6th position and a hydroxymethyl group at the 4th position of the bipyridine structure gives this compound its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (6-Chloro-[2,3’-bipyridin]-4-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with commercially available 6-chloro-2,3’-bipyridine.
Hydroxymethylation: The key step involves the introduction of a hydroxymethyl group at the 4th position of the bipyridine ring. This can be achieved through a reaction with formaldehyde in the presence of a base such as sodium hydroxide.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of (6-Chloro-[2,3’-bipyridin]-4-yl)methanol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (6-Chloro-[2,3’-bipyridin]-4-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of 6-chloro-2,3’-bipyridine-4-carboxylic acid.
Reduction: Formation of 6-chloro-2,3’-bipyridine-4-methanol derivatives.
Substitution: Formation of 6-substituted-2,3’-bipyridine-4-methanol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: (6-Chloro-[2,3’-bipyridin]-4-yl)methanol is used as a ligand in coordination chemistry and catalysis. It forms complexes with transition metals, which can act as catalysts in various organic reactions.
Biology:
Biological Probes: The compound can be used as a fluorescent probe in biological studies due to its ability to form complexes with metal ions.
Medicine:
Drug Development: Research is ongoing to explore the potential of (6-Chloro-[2,3’-bipyridin]-4-yl)methanol derivatives as therapeutic agents, particularly in the treatment of diseases involving metal ion dysregulation.
Industry:
Material Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (6-Chloro-[2,3’-bipyridin]-4-yl)methanol involves its ability to form coordination complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, modulating their activity. The specific pathways and molecular targets depend on the nature of the metal ion and the biological context.
Vergleich Mit ähnlichen Verbindungen
6-Chloro-2,3’-bipyridine: Lacks the hydroxymethyl group, making it less versatile in forming derivatives.
4-Hydroxymethyl-2,3’-bipyridine: Lacks the chlorine atom, affecting its reactivity and coordination properties.
6-Bromo-[2,3’-bipyridin]-4-yl)methanol: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Uniqueness:
- The presence of both the chlorine atom and the hydroxymethyl group in (6-Chloro-[2,3’-bipyridin]-4-yl)methanol provides a unique combination of reactivity and coordination properties, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C11H9ClN2O |
|---|---|
Molekulargewicht |
220.65 g/mol |
IUPAC-Name |
(2-chloro-6-pyridin-3-ylpyridin-4-yl)methanol |
InChI |
InChI=1S/C11H9ClN2O/c12-11-5-8(7-15)4-10(14-11)9-2-1-3-13-6-9/h1-6,15H,7H2 |
InChI-Schlüssel |
RUASZDPAJWBTBP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=NC(=CC(=C2)CO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



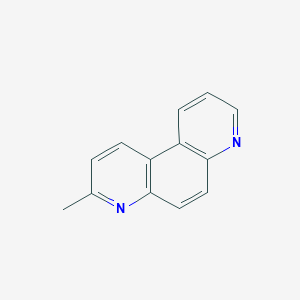


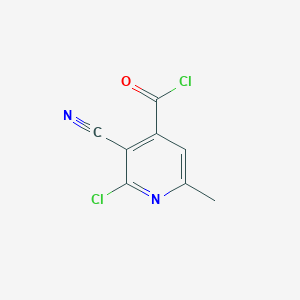
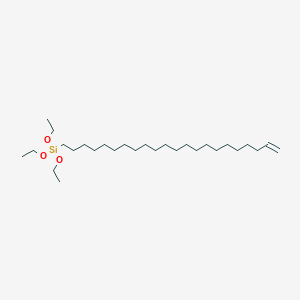

![Methyl 2-(methylthio)benzo[d]thiazole-6-carboxylate](/img/structure/B13123435.png)
